![molecular formula C7H5BrN2OS2 B1149201 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 113544-53-9](/img/structure/B1149201.png)

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

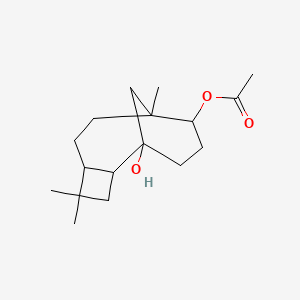

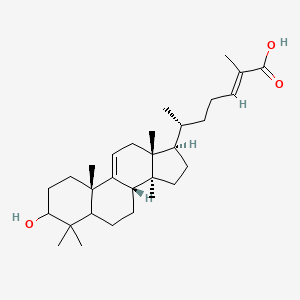

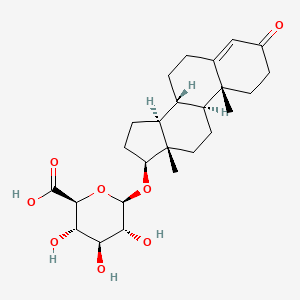

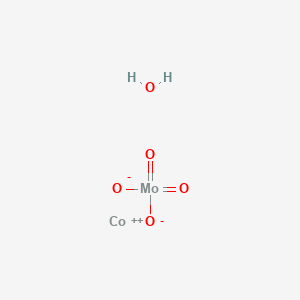

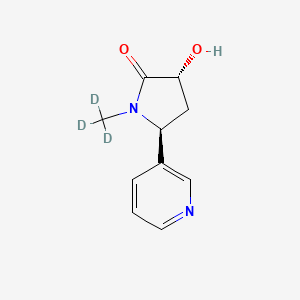

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a chemical compound that belongs to the class of pyrrolopyrimidines . It has been synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . This compound has been studied for its potential anticancer properties .

Synthesis Analysis

The synthesis of this compound involves a microwave technique, which is a new and robust approach for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives . The chemical structure of the synthesized derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 . Further structural analysis can be performed using techniques such as X-ray diffraction .科学的研究の応用

Synthesis and Characterization :

- Shaker et al. (2011) describe an efficient method for synthesizing pyrrolo[2,3-d]pyrimidine-2,4-dione derivatives using controlled microwave heating, characterized by elemental analysis and spectroscopy techniques (Shaker, Sadek, Hafez, & Elrady, 2011).

- Tsupak et al. (2003) focus on the reaction of pyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones to form pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones, highlighting the rich π-electron character of the pyrrole ring (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003).

Novel Derivative Synthesis :

- Gatta et al. (1994) report on the synthesis of pyrrolo[2, 1-f]purine-2,4-diones, starting from specific pyrimidine derivatives, introducing a new approach for creating structurally diverse compounds (Gatta, Giudice, Borioni, & Mustazza, 1994).

Pharmacological Applications :

- Pittalà et al. (2006) discovered a new series of compounds characterized by a 1H-pyrrolo[2,3-d]-pyrimidine-2,4(3H,7H)-dione system, showing high affinity and selectivity for alpha(1)-adrenoceptor ligands, with potential implications in pharmacology (Pittalà, Romeo, Salerno, Siracusa, Modica, Materia, Mereghetti, Cagnotto, Mennini, Marucci, Angeli, & Russo, 2006).

Green Synthesis Approaches :

- Ryzhkova, Fakhrutdinov, and Elinson (2021) developed a green, non-catalytic process for synthesizing pyrrolo[2,3-d]pyrimidines, emphasizing environmentally friendly and efficient production methods (Ryzhkova, Fakhrutdinov, & Elinson, 2021).

Antimicrobial Activity :

- Sharma et al. (2011) synthesized novel pyrimidine-2,4-(1H,3H)-diones, showing promising antimicrobial activity, indicating their potential in treating infections (Sharma, Shrivastava, Singla, & Bhat, 2011).

Structural and Computational Exploration :

- Ashraf et al. (2019) conducted a study on (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives, using spectral techniques and computational methods for structural analysis, highlighting their potential for further exploration in various scientific applications (Ashraf, Khalid, Tahir, Yaqub, Naseer, Kamal, Saifullah, Braga, Shafiq, & Rauf, 2019).

将来の方向性

特性

IUPAC Name |

1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRITDQWGPSXPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343770 |

Source

|

| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65996-50-1 |

Source

|

| Record name | 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(5-Phenyl-[1,3,4]oxadiazol-2-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1149126.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)